1-(Methoxymethyl)-2,5-dimethyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxymethyl)-2,5-dimethyl-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with methoxymethyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-2,5-dimethyl-1H-imidazole typically involves the reaction of 2,5-dimethylimidazole with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethyl)-2,5-dimethyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding imidazole derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced imidazole products.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles can introduce new functional groups into the imidazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-(Methoxymethyl)-2,5-dimethyl-1H-imidazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-2,5-dimethyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
1-(Methoxymethyl)pyrrole: Shares the methoxymethyl group but differs in the heterocyclic ring structure.
2,5-Dimethylimidazole: Lacks the methoxymethyl group, affecting its reactivity and applications.
1-Methoxymethyl-1,1,1-trimethyl ammonium: Another methoxymethyl-substituted compound with different cationic properties.
Uniqueness: 1-(Methoxymethyl)-2,5-dimethyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxymethyl group enhances solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
90408-22-3 |
---|---|
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-(methoxymethyl)-2,5-dimethylimidazole |
InChI |
InChI=1S/C7H12N2O/c1-6-4-8-7(2)9(6)5-10-3/h4H,5H2,1-3H3 |
InChI Key |
QZAXDMSQQMXNSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1COC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.